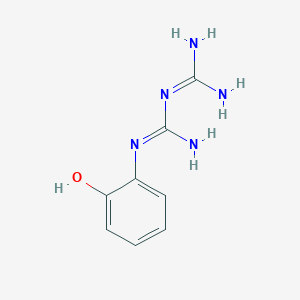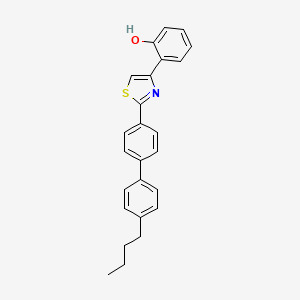
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole, also known as BBTh, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BBTh is a thiazole-based compound that has a biphenyl group attached to it, making it a unique and versatile molecule.
Wirkmechanismus
The mechanism of action of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. This compound has also been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer. Additionally, this compound has been shown to have anti-bacterial properties, which can help to prevent the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole in lab experiments is its versatility. This compound can be used in various assays and experiments to study its effects on different pathways and enzymes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain assays and experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole. One area of research that has gained significant attention is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different pathways and enzymes in the body.
Synthesemethoden
The synthesis of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole involves a multi-step process that starts with the preparation of 2-aminothiophenol. This is followed by the synthesis of 2-hydroxybenzaldehyde, which is then reacted with 2-aminothiophenol to form 2-(2-hydroxyphenyl)thiazole. The final step involves the reaction of 2-(2-hydroxyphenyl)thiazole with 4-n-butylbiphenyl-4’-carboxylic acid chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
2-[2-[4-(4-butylphenyl)phenyl]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NOS/c1-2-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)25-26-23(17-28-25)22-7-4-5-8-24(22)27/h4-5,7-17,27H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMCIAKEVGOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)

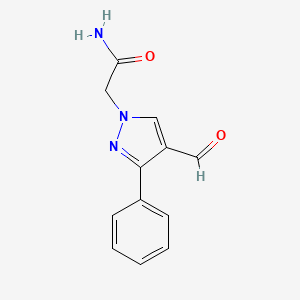
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)
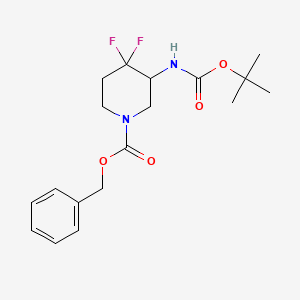
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)
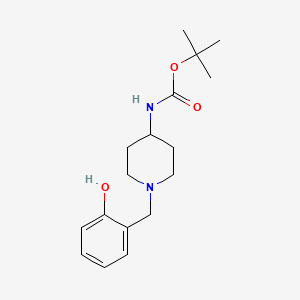
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)
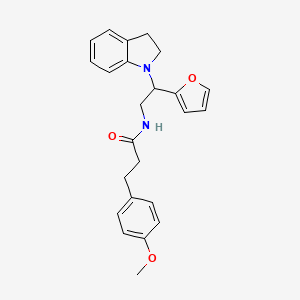
![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)
![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)
![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)

